4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol
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Overview
Description
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a phenol. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions .
Preparation Methods
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol typically involves the reaction of 2-methylphenol with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . The general reaction scheme is as follows:
Reaction of 2-methylphenol with tert-butyldiphenylsilyl chloride:
Chemical Reactions Analysis
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol undergoes various chemical reactions, primarily involving the silyl ether group. Some common reactions include:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The silyl ether group is generally stable under reducing conditions, but the phenolic group can be reduced to form corresponding alcohols.
Substitution: The silyl ether group can be cleaved using fluoride ions (e.g., TBAF) to regenerate the free phenol.
Scientific Research Applications
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol is widely used in scientific research due to its stability and versatility. Some applications include:
Organic Synthesis: Used as a protecting group for phenols and alcohols in multi-step organic synthesis.
Medicinal Chemistry: Employed in the synthesis of complex molecules, including pharmaceuticals, where selective protection and deprotection of hydroxyl groups are required.
Material Science: Utilized in the preparation of silicon-based materials and polymers.
Mechanism of Action
The primary function of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol is to protect hydroxyl groups during chemical reactions. The tert-butyldiphenylsilyl group provides steric hindrance, which prevents unwanted reactions at the protected site. The silyl ether bond is stable under acidic and basic conditions but can be selectively cleaved using fluoride ions .
Comparison with Similar Compounds
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol is similar to other silyl ethers such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers. it offers increased stability towards acidic hydrolysis and nucleophilic species due to the bulkier tert-butyldiphenylsilyl group . This makes it particularly useful in complex synthetic sequences where selective protection and deprotection are crucial.
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ether
- Triisopropylsilyl (TIPS) ether
- Trimethylsilyl (TMS) ether
Properties
CAS No. |
108534-49-2 |
---|---|
Molecular Formula |
C23H26O2Si |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-2-methylphenol |
InChI |
InChI=1S/C23H26O2Si/c1-18-17-19(15-16-22(18)24)25-26(23(2,3)4,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,1-4H3 |
InChI Key |
PUKNGXIMKDUBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O |
Origin of Product |
United States |
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